4-CHLORO-1-BUTENE
Description
Contextualization within Halogenated Alkenes and Organic Synthesis
4-Chloro-1-butene, with the chemical formula C4H7Cl, is a significant member of the halogenated alkene family. guidechem.com This class of organic compounds is characterized by the presence of at least one carbon-carbon double bond and one or more halogen atoms. Specifically, this compound is a primary alkyl halide, featuring a chlorine atom attached to a terminal carbon of a four-carbon chain, with a double bond at the C1 position. cymitquimica.comvedantu.com This structural arrangement of functional groups—a reactive C-Cl bond and a terminal double bond—makes it a versatile bifunctional reagent in the field of organic synthesis. guidechem.com
As a fundamental building block, this compound provides a four-carbon framework that can be elaborated through various chemical transformations. Its classification as a halogenated alkene and an ω-unsaturated alkyl halide underscores its utility in introducing both an alkenyl group and a reactive site for nucleophilic substitution into a target molecule. tcichemicals.com The presence of both the alkene and the alkyl chloride moieties allows for a range of selective reactions, positioning it as a key intermediate in the synthesis of more complex molecules. guidechem.commade-in-china.com
Significance in Contemporary Chemical Science
The significance of this compound in modern chemical science is multifaceted, extending from its application as a synthetic intermediate to its role in mechanistic and atmospheric studies. It is widely used as a reagent in organic synthesis to produce a variety of fine chemicals, including those for pharmaceuticals, pesticides, and fragrances. guidechem.commade-in-china.com The compound's ability to act as an alkylating agent is a key aspect of its reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. oncohemakey.com
In the realm of mechanistic studies, this compound is of interest due to its potential for rearrangement reactions. For instance, under certain conditions, it can isomerize, and its reactions can lead to the formation of cyclopropylmethyl and cyclobutyl derivatives. google.com The study of its solvolysis reactions has provided insights into the participation of neighboring groups and the formation of non-classical carbocations.
Furthermore, research into the atmospheric chemistry of chloroalkenes has utilized this compound as a representative compound. nih.govresearchgate.net Studies have investigated its reaction kinetics with atmospheric oxidants such as ozone (O₃), hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). nih.govresearchgate.net These studies are crucial for understanding the atmospheric lifetime and photochemical ozone creation potential of chlorinated volatile organic compounds (VOCs). nih.govresearchgate.net The findings from such research indicate that the reaction with OH radicals is the primary atmospheric degradation pathway for this compound. nih.govresearchgate.net
Research Objectives and Scope
The primary objective of this article is to provide a focused and scientifically accurate overview of this compound within the context of advanced chemical research. The scope is strictly limited to the chemical nature of the compound, its synthesis, and its applications in a research setting.
This article will delve into the fundamental chemical and physical properties of this compound, supported by relevant data. It will also explore its synthetic utility and its role in probing chemical reaction mechanisms. The discussion will be confined to the established scientific literature, ensuring a professional and authoritative tone.
Interactive Data Tables
Below are tables summarizing key data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₇Cl | guidechem.comuni.lu |
| Molecular Weight | 90.55 g/mol | guidechem.com |
| Appearance | Colorless to light yellow liquid | guidechem.com |
| Boiling Point | 73-86 °C | guidechem.com |
| Density | ~0.9 g/mL | made-in-china.com |
| Refractive Index | ~1.42 | made-in-china.com |
Table 2: Spectroscopic and Identification Data for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 927-73-1 | guidechem.com |
| InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | uni.lu |
| InChIKey | WKEVRZCQFQDCIR-UHFFFAOYSA-N | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVRZCQFQDCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061298 | |
| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
90.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MP Biomedicals MSDS] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
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Vapor Pressure |
66.4 [mmHg] | |
| Record name | 4-Chloro-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11611 | |
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CAS No. |
927-73-1 | |
| Record name | 4-Chloro-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Butene, 4-chloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 4-chloro- | |
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| Record name | 1-Butene, 4-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobut-1-ene | |
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Synthetic Methodologies for 4 Chloro 1 Butene and Its Derivatives
Established Synthetic Routes
The traditional methods for synthesizing 4-chloro-1-butene are well-documented and are employed in both industrial and laboratory settings. These routes often prioritize yield and cost-effectiveness, utilizing readily available starting materials.
On an industrial scale, the synthesis of chlorinated butenes often starts from butadiene or butanes. One significant pathway involves the chlorination of butadiene, which typically produces a mixture of dichlorobutene (B78561) isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. google.comugr.es Subsequent reactions, such as selective dehydrochlorination or isomerization, can be employed to obtain the desired this compound.
Another industrial route involves the dehydrochlorination of 1,3-dichlorobutane (B52869) or 1,4-dichlorobutane (B89584). nist.gov For instance, the thermal decomposition of 1,4-dichlorobutane can yield butadiene and anhydrous hydrochloric acid, with this compound as a potential intermediate or side product depending on the reaction conditions. google.com The synthesis of the precursor, 1,4-dichlorobutane, can be accomplished by reacting tetrahydrofuran (B95107) with hydrochloric acid or by treating 1,4-butanediol (B3395766) with a chlorinating agent like thionyl chloride. prepchem.comwikipedia.orggoogle.com
A key industrial process for related compounds involves the reaction of butadiene with hydrogen chloride. This electrophilic addition can be controlled to favor the formation of chlorobutenes. ugr.es
Table 1: Industrial Synthesis Approaches for this compound Precursors
| Starting Material | Reagents | Product(s) | Notes |
| Butadiene | Chlorine (Cl₂) | 3,4-dichloro-1-butene, 1,4-dichloro-2-butene | Primary products of butadiene chlorination. google.comugr.es |
| 1,4-Butanediol | Thionyl chloride (SOCl₂) | 1,4-Dichlorobutane | A common laboratory and potential industrial route to the precursor. prepchem.com |
| Tetrahydrofuran | Hydrogen chloride (HCl) | 1,4-Dichlorobutane | A high-yield reaction used for producing the precursor. google.comgoogle.com |
| n-Butane | Chlorine (Cl₂) | Dichlorobutanes | Vapor phase chlorination yields a mixture of dichlorobutane isomers. google.com |
In a laboratory setting, this compound is most commonly prepared from but-3-en-1-ol. This method offers high yields and is relatively straightforward to perform. The reaction involves the treatment of but-3-en-1-ol with a chlorinating agent, typically thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. lookchem.com
Another laboratory approach is the partial dehydrochlorination of 1,4-dichlorobutane. By carefully controlling the reaction conditions, such as the base and temperature, it is possible to eliminate one equivalent of HCl to form this compound.
Table 2: Common Laboratory Syntheses of this compound
| Starting Material | Reagents | Yield | Key Conditions |
| But-3-en-1-ol | Thionyl chloride (SOCl₂), Pyridine | ~92% | Reflux, inert atmosphere. lookchem.com |
| 1,3-Dichlorobutane | - | - | Can form this compound via elimination. nist.gov |
Reaction Mechanisms and Reactivity of 4 Chloro 1 Butene
Electrophilic Addition Reactions
The carbon-carbon double bond in 4-chloro-1-butene is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com These reactions proceed by breaking the pi (π) bond and forming two new sigma (σ) bonds. savemyexams.com
The addition of hydrogen halides, such as hydrogen chloride (HCl), to this compound is a classic example of an electrophilic addition reaction. lumenlearning.comchemistrysteps.com The reaction mechanism proceeds in a stepwise manner.
Step 1: Electrophilic Attack and Carbocation Formation The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen atom of the HCl molecule. lumenlearning.comlibretexts.org This leads to the heterolytic cleavage of the H-Cl bond, with the chlorine atom retaining the electron pair to become a chloride ion (Cl⁻). youtube.com This initial step is the rate-determining step of the reaction. masterorganicchemistry.com
A carbocation intermediate is formed on one of the carbons of the original double bond. libretexts.orgyoutube.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. masterorganicchemistry.com In the case of this compound, the addition of a proton to C1 results in a more stable secondary carbocation at C2, as opposed to the less stable primary carbocation that would form if the proton added to C2. chemistrysteps.comyoutube.com
Step 2: Nucleophilic Attack by Halide Ion The resulting carbocation is a high-energy, planar species that is rapidly attacked by the nucleophilic chloride ion. libretexts.orgyoutube.com The chloride ion can attack the planar carbocation from either face, which can lead to a mixture of stereoisomers if a new chiral center is formed. youtube.com For instance, the reaction of (R)-3-chloro-1-butene with HCl results in the formation of stereoisomers of 2,3-dichlorobutane. chegg.com The final product of the addition of HCl to this compound is 1,3-dichlorobutane (B52869).
The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond of this compound also proceeds via an electrophilic addition mechanism. chemguide.co.uk
Mechanism via Halonium Ion Intermediate As a non-polar halogen molecule (e.g., Br₂) approaches the electron-rich double bond, the alkene's π electrons induce a dipole in the halogen molecule, making the nearer halogen atom electrophilic. docbrown.infolibretexts.org The alkene's π electrons attack the electrophilic bromine atom, which in turn displaces the other bromine atom as a bromide ion (Br⁻). libretexts.org
Instead of a simple carbocation, a cyclic halonium ion (in this case, a bromonium ion) intermediate is formed. chemguide.co.ukmasterorganicchemistry.com In this three-membered ring, the positive charge is located on the bromine atom, which is bonded to both carbon atoms of the original double bond. chemguide.co.uk
In the second step, the bromide ion acts as a nucleophile and attacks one of the carbons of the cyclic bromonium ion. docbrown.infolibretexts.org This attack occurs from the side opposite to the halonium ion bridge, a process known as backside attack. masterorganicchemistry.com This results in an anti-addition , where the two halogen atoms are added to opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.com For example, the addition of bromine to cyclohexene (B86901) yields exclusively trans-1,2-dibromocyclohexane. masterorganicchemistry.com The reaction of this compound with a halogen like Cl₂ would thus produce 1,2,4-trichlorobutane (B156905) through an anti-addition pathway.
Elimination Reactions
Dehydrochlorination is a primary elimination reaction pathway for this compound, involving the removal of a hydrogen atom and a chlorine atom to form an alkene. Given that this compound is a primary alkyl halide, the mechanism of dehydrochlorination is predominantly the bimolecular elimination (E2) mechanism, especially in the presence of a strong, non-hindered base.
The E2 mechanism is a single-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a double bond is formed. For this compound, the hydrogen on the C3 carbon is the most likely to be abstracted. The transition state involves a partial formation of the base-hydrogen bond, partial breaking of the C-H and C-Cl bonds, and partial formation of the C=C pi bond. msu.edu The reaction rate is dependent on the concentration of both the alkyl halide and the base. msu.edu
Under certain conditions, such as in the presence of a weak base or in a polar protic solvent without a strong base, the unimolecular elimination (E1) mechanism might occur, though it is less favored for primary alkyl halides due to the instability of the primary carbocation that would need to form. libretexts.org The E1 pathway involves a two-step process starting with the slow ionization of the C-Cl bond to form a carbocation, followed by a rapid deprotonation by a weak base (often the solvent) to form the alkene. libretexts.org
The competition between elimination and nucleophilic substitution (SN2 for a primary halide like this compound) is governed by several key factors. chemguide.co.uklibretexts.org
| Factor | Favoring Elimination (E2) | Favoring Substitution (SN2) | Rationale for this compound |
| Base/Nucleophile | Strong, sterically hindered bases (e.g., potassium tert-butoxide) | Strong, non-hindered nucleophiles (e.g., hydroxide, alkoxides) | The nature of the anionic reagent is critical. Strong bases favor E2, while strong, but less basic, nucleophiles favor SN2. libretexts.org |
| Temperature | Higher temperatures | Lower temperatures | Elimination reactions have higher activation energies and are more entropically favored than substitution reactions. chemguide.co.uk |
| Solvent | Less polar solvents or pure ethanol | More polar, aprotic solvents (e.g., DMSO, acetone) or water content in the solvent mixture | Ethanol encourages elimination, while water content in the solvent can encourage substitution. chemguide.co.uk |
| Substrate Structure | Branching on the α or β carbon hinders SN2 | Primary, unhindered substrate | As a primary alkyl halide, this compound is susceptible to SN2, but the other factors can be manipulated to favor elimination. bingol.edu.tr |
To favor the dehydrochlorination of this compound, one would typically use a strong base at an elevated temperature in a less polar solvent. chemguide.co.uk Conversely, to favor substitution, a strong, non-bulky nucleophile at a lower temperature would be employed. chemguide.co.uk
Polymerization and Co-polymerization Chemistry
The polymerization of this compound, an α-olefin, can proceed via coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene systems. frontiersin.orggoogle.com The mechanism of incorporation involves the coordination of the monomer's double bond to the vacant orbital of the transition metal center of the active catalyst site.
The general steps for incorporation are:
Coordination: The π-electrons of the double bond in this compound coordinate to the transition metal center of the catalyst.
Insertion: The coordinated monomer then inserts into the metal-carbon bond of the growing polymer chain. This is often referred to as migratory insertion. For 1-butene (B85601), primary (1,2) insertion is the dominant pathway, where the CH2 group of the monomer binds to the metal and the CH group binds to the growing chain. frontiersin.orgnih.gov Occasional secondary (2,1) insertions can occur but are less frequent. frontiersin.orgnih.gov
Chain Propagation: After insertion, a new vacant site is generated on the metal center, allowing for the coordination and insertion of the next monomer molecule, thus propagating the polymer chain.
The presence of the chloroalkyl group can influence the catalyst's activity and the properties of the resulting polymer.
This compound can serve as a comonomer in the production of specialty polymers like Linear Low-Density Polyethylene (B3416737) (LLDPE). In this context, it is copolymerized with ethylene. The incorporation of α-olefin comonomers like 1-butene, 1-hexene, or 1-octene (B94956) is a standard industrial practice to control the density and physical properties of the resulting polyethylene. pffc-online.com These comonomers introduce short-chain branches onto the linear polyethylene backbone.
When this compound is used as a comonomer, it introduces a pendant chlorobutyl group. This functional group provides a reactive site on the polymer chain that is not present in standard LLDPE. These reactive sites can be used for post-polymerization modification, such as cross-linking or grafting other chemical moieties to tailor the polymer's final properties for specific applications. The use of 1-butene as a comonomer is common in LLDPE production, and replacing it with a functionalized butene like this compound allows for the creation of functionalized polyolefins. pffc-online.comprimepolymer.co.jp Studies have shown that the type of comonomer used significantly affects the mechanical properties of the final LLDPE film, with longer branches generally improving properties like tear and impact strength. pffc-online.comresearchgate.net
Rearrangement Reactions and Solvolysis Studies
This compound is known to undergo interesting rearrangement reactions, particularly under solvolysis conditions (a reaction where the solvent acts as the nucleophile). youtube.com When subjected to solvolysis in solvents like acetic acid or water, the reaction does not typically proceed through a simple direct substitution. stackexchange.comguidechem.com
Instead, the reaction is characterized by the participation of the double bond in the departure of the leaving group (chloride ion), a phenomenon known as anchimeric assistance. This leads to the formation of a non-classical, bridged carbocation intermediate, which is more stable than the primary carbocation that would result from direct ionization. stackexchange.comguidechem.com This intermediate is a symmetrically stabilized cyclopropylmethyl cation. stackexchange.comguidechem.com
This cyclopropylmethyl cation can then be attacked by the solvent nucleophile at different positions, leading to a mixture of rearranged products. The solvolysis of this compound in acetic acid, for example, can yield a mixture of cyclopropylmethyl acetate (B1210297), cyclobutyl acetate, and homoallylic acetate (3-buten-1-yl acetate). stackexchange.comguidechem.com The formation of these cyclic and rearranged products is strong evidence for the complex carbocation rearrangement pathways involved. stackexchange.commasterorganicchemistry.commsu.edu Such rearrangements are common in systems that can form stabilized carbocations, and the study of these reactions provides insight into carbocation stability and reaction mechanisms. bingol.edu.trmasterorganicchemistry.com
| Starting Material | Reaction Condition | Intermediate | Products |
| This compound | Solvolysis (e.g., in Acetic Acid) | Cyclopropylmethyl cation | Cyclopropylmethyl acetate, Cyclobutyl acetate, 3-Buten-1-yl acetate |
Cyclopropylmethyl System Participation
In reactions involving the formation of a carbocation at the C-4 position of this compound, such as during solvolysis, the initial primary carbocation is highly unstable. msu.edu This instability drives a rapid rearrangement to more stable carbocationic forms. The proximity of the double bond allows for homoallylic participation, where the π-electrons of the double bond interact with the carbocationic center. This interaction leads to the formation of a non-classical, bridged cation that can be described as a cyclopropylmethyl cation. This type of participation is a key feature in the chemistry of homoallylic systems, influencing the reaction rates and the distribution of products. The formation of this cyclopropylmethyl-like intermediate is a critical step in understanding the complex product mixtures often observed in reactions of this compound. msu.edu
Rearrangement Pathways and Products
The initial formation of the 4-buten-1-yl cation from this compound is followed by immediate rearrangement due to its instability. msu.edu One potential pathway is a 1,2-hydride shift, which would lead to a more stable secondary carbocation. The participation of the double bond, as described in the cyclopropylmethyl system participation, leads to the formation of cyclopropylmethyl and cyclobutyl cations. These rearranged carbocations can then react with nucleophiles or lose a proton to form a variety of rearranged products. For instance, in Friedel-Crafts alkylation reactions with benzene (B151609) in the presence of a Lewis acid like AlCl₃, a mixture of monosubstituted products is expected due to these rearrangements. doubtnut.com The final product distribution is dependent on the specific reaction conditions and the relative stabilities of the various carbocationic intermediates.
Gas-Phase Reactivity and Atmospheric Chemistry
This compound is an anthropogenic organic compound that can be emitted into the atmosphere. nih.govresearchgate.net Its atmospheric chemistry is of interest due to its potential impact on air quality. nih.govresearchgate.net
Kinetics of Reactions with Atmospheric Oxidants (O₃, OH, NO₃, Cl)
The atmospheric degradation of this compound is initiated by its gas-phase reactions with various oxidants. The rate constants for these reactions have been determined at room temperature (298 ± 2 K) and atmospheric pressure. nih.govresearchgate.net The reaction with ozone (O₃) was studied using an absolute rate method, while the reactions with the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and chlorine atoms (Cl) were investigated using a relative rate method. nih.govresearchgate.net
The experimentally determined rate constants are summarized in the table below.
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |
| OH | (2.63 ± 0.96) × 10⁻¹¹ |
| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ |
| Cl | (2.35 ± 0.90) × 10⁻¹⁰ |
| Data from references nih.govresearchgate.net. |
Atmospheric Lifetimes and Degradation Pathways
The atmospheric lifetime of this compound is determined by its reaction rates with atmospheric oxidants. Based on the kinetic data, the reaction with the OH radical is the primary removal process for this compound in the troposphere. nih.govresearchgate.net However, in specific environments such as coastal areas and the marine boundary layer, where concentrations of chlorine atoms are higher, the reaction with Cl can also be a significant loss pathway. nih.govresearchgate.net The degradation of this compound is initiated by the addition of the oxidant to the double bond or by hydrogen abstraction, leading to the formation of various reactive intermediates and ultimately, smaller, oxygenated products. nih.gov
Photochemical Ozone Creation Potential (POCP)
The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the ability of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone in the presence of sunlight and nitrogen oxides. researchgate.netbregroup.comfluorocarbons.org Studies have indicated that this compound possesses a significant potential for ozone formation. nih.govresearchgate.net This suggests that emissions of this compound can contribute to the formation of photochemical smog, which has adverse effects on human health and the environment. nih.govresearchgate.netfluorocarbons.org
Computational Studies of Reaction Mechanisms (e.g., DFT, Ab-initio)
Computational chemistry methods, such as Density Functional Theory (DFT) and ab-initio calculations, are powerful tools for investigating the mechanisms of chemical reactions at a molecular level. pitt.edursc.org These methods can be used to calculate the potential energy surfaces of reactions, identify transition states, and determine reaction rate constants. mdpi.com For atmospheric reactions, these computational approaches can provide detailed insights into the degradation pathways of compounds like this compound. copernicus.org While specific DFT or ab-initio studies focused exclusively on this compound are not detailed in the available literature, the application of these methods to other chloroalkenes and unsaturated hydrocarbons has been extensive. rsc.orgmdpi.com Such studies are crucial for understanding the complex chemistry of these compounds in the atmosphere. pitt.edu
Role as a Key Synthetic Intermediate
As a key intermediate, this compound is utilized in various chemical syntheses due to its capacity to undergo reactions that result in the formation of diverse compounds. guidechem.com Its classification as a halogenated hydrocarbon building block underscores its fundamental role in synthetic chemistry. tcichemicals.com
This compound is instrumental in the synthesis of more complex molecules. The presence of the chlorine atom and the double bond allows for sequential or tandem reactions to build molecular complexity. For instance, it can participate in Friedel-Crafts alkylation reactions. When treated with benzene in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), it can lead to the formation of various mono-substituted phenyl-butene products. doubtnut.com
Furthermore, derivatives of this compound are key for preparing other useful intermediates. A process involving the reaction of cyclopropane (B1198618) carboxaldehyde with an acetyl chloride can produce an enol ester of a 4-halobutyraldehyde, showcasing a pathway from simpler molecules to more functionalized structures that are precursors to complex targets. google.com The solvolysis of this compound with acetic acid demonstrates its tendency to undergo rearrangement, forming various butene derivatives that can serve as handles for further functionalization. stackexchange.com
| Precursor/Intermediate System | Reaction Type | Resulting Complex Molecule | Reference |
| This compound & Benzene | Friedel-Crafts Alkylation | Mono-substituted Phenyl-butene | doubtnut.com |
| This compound & Acetic Acid | Solvolysis/Rearrangement | Cyclopropylmethyl & Cyclobutyl systems | stackexchange.com |
| Cyclopropane Carboxaldehyde & Acetyl Chloride | Lewis Acid Catalyzed Rearrangement | 4-chloro-1-acetoxy-1-butene | google.com |
| 4-chlorobutanol ester & Benzene | Friedel-Crafts Alkylation | 4-phenyl-butanol ester | google.com |
The utility of this compound extends to the pharmaceutical industry, where its derivatives are crucial intermediates. Acetal (B89532) derivatives of 4-chlorobutyraldehyde, which can be synthesized from precursors like 4-chloro-1-acetoxy-1-butene, are known to be valuable in the synthesis of commercially significant pharmaceuticals. google.com Specifically, these intermediates are used in creating molecules that feature substituted indole (B1671886) rings. google.com
Additionally, synthetic routes that utilize intermediates derived from chlorobutanol, such as 4-phenyl-1-butanol (B1666560), lead to the production of important medicines. google.com These include the anti-asthmatic drug Pu Leinster and the long-acting β2 agonist Salmeterol. google.com
Derivatization and Functionalization Strategies
Derivatization is a key strategy to modify the functionality of a molecule to suit a specific application, such as increasing its volatility for gas chromatography or preparing it for polymerization. gcms.czresearchgate.net this compound's structure is amenable to various derivatization and functionalization strategies.
In the polymer industry, this compound is utilized as a monomer or comonomer for producing polymers. guidechem.com During polymerization, the this compound unit is incorporated into the growing polymer chain. guidechem.com This process results in a polymer that contains pendant chloroalkyl groups, thereby imparting specific properties, such as altered solubility and reactivity, to the final material. guidechem.comresearchgate.net For example, the presence of chlorine can influence the polymer's solubility, making it soluble in polar and weakly polar organic solvents like THF, acetone, and chloroform. researchgate.net
The dual functionality of this compound allows for the synthesis of a wide array of butene derivatives. The terminal double bond and the primary chloride can be selectively targeted to introduce new functional groups. For example, reaction with acetic acid can yield products like methyl butenoate through solvolysis and rearrangement mechanisms. stackexchange.com The preparation of 4-chloro-1-acetoxy-1-butene and 4-chlorobutyraldehyde diethyl acetal are further examples of how the butene skeleton can be functionalized and derivatized for subsequent synthetic steps. google.com
| Reactant | Reaction Type | Resulting Butene Derivative | Reference |
| Benzene | Friedel-Crafts Alkylation | 4-phenyl-1-butene | doubtnut.com |
| Acetic Acid | Solvolysis | Methyl butenoate | stackexchange.com |
| Related Precursors | Acetalization | 4-chlorobutyraldehyde diethyl acetal | google.com |
Advanced Applications in Organic Synthesis and Materials Science
Advanced Applications in Organic Synthesis
The formation of organometallic intermediates from 4-chloro-1-butene opens up a versatile platform for carbon-carbon bond formation. These intermediates, particularly those that can act as conjugate reagents, are of significant interest in the synthesis of complex organic molecules. The term "conjugate reagent" in this context refers to a nucleophile that preferentially attacks the β-carbon of an α,β-unsaturated system in a conjugate or 1,4-addition reaction.
Formation of Organometallic Intermediates:
This compound serves as a precursor to several key organometallic reagents. The most direct of these is the corresponding organolithium species, sometimes referred to as lithio-butene (more formally but-3-en-1-yllithium). This reagent is typically formed by the reaction of this compound with lithium metal. libretexts.org This process involves the reduction of the carbon-chlorine bond by the metal. libretexts.org
Similarly, the corresponding Grignard reagent, but-3-en-1-ylmagnesium chloride, can be prepared by reacting this compound with magnesium metal. msu.edu Both organolithium and Grignard reagents are characterized by a nucleophilic carbon atom, making them potent reactants for addition to electrophilic centers, such as carbonyl groups. msu.edulibretexts.org
Reactivity and the Concept of "Hard" and "Soft" Nucleophiles:
Organolithium and Grignard reagents are generally considered "hard" nucleophiles due to the highly polarized and ionic nature of the carbon-metal bond. msu.eduorganic-chemistry.org When reacting with α,β-unsaturated carbonyl compounds (enones), these hard nucleophiles typically favor direct (1,2) addition to the electrophilic carbonyl carbon. libretexts.orgyoutube.com This results in the formation of an allylic alcohol upon workup.
However, for many synthetic applications, the desired pathway is conjugate (1,4) addition, where the nucleophile adds to the β-carbon of the unsaturated system. libretexts.orgwikipedia.org To achieve this, "softer" nucleophiles are required. organic-chemistry.org
Generation and Application of Conjugate Reagents (Organocuprates):
A powerful strategy to steer the reactivity of the butenyl group towards conjugate addition involves the conversion of the "hard" organolithium intermediate into a "soft" organocopper reagent, specifically a lithium di(but-3-en-1-yl)cuprate. masterorganicchemistry.comwikipedia.org This type of organocuprate is also known as a Gilman reagent. wikipedia.orgmasterorganicchemistry.com
The preparation involves a transmetallation step, where the initially formed but-3-en-1-yllithium reacts with a copper(I) salt, such as copper(I) iodide (CuI). masterorganicchemistry.comorganicchemistrytutor.com Two equivalents of the organolithium reagent are typically used per equivalent of copper(I) salt. masterorganicchemistry.com
The resulting organocuprate is a much softer nucleophile and exhibits a pronounced preference for 1,4-addition to α,β-unsaturated ketones, esters, and other Michael acceptors. wikipedia.orgwikipedia.org This reaction is a highly reliable method for forming a new carbon-carbon bond at the β-position, leading to a more complex saturated ketone after the intermediate enolate is protonated. youtube.comwikipedia.org This transformation is pivotal for building molecular frameworks where a butenyl side chain is introduced three carbons away from a carbonyl group.
The table below illustrates the divergent reactivity of organometallic intermediates derived from this compound with a generic α,β-unsaturated ketone.
Table 1: Reactivity of Organometallic Intermediates from this compound
| Reagent Type | Organometallic Reagent | Electrophile | Major Product Type | Product Structure |
|---|---|---|---|---|
| Organolithium (Hard) | But-3-en-1-yllithium | α,β-Unsaturated Ketone | 1,2-Addition | Allylic Alcohol |
Environmental Considerations and Degradation Studies
Environmental Fate and Transport
The environmental distribution of 4-chloro-1-butene is governed by its tendency to move between solid, liquid, and gaseous phases. Its properties suggest a compound that is mobile in certain environmental compartments and prone to volatilization.
The mobility of this compound in soil and water is influenced by its solubility and partitioning behavior. While it is soluble in many organic solvents, it is considered insoluble in water. guidechem.com This low water solubility suggests that its transport in aqueous systems may be limited, but its presence as a contaminant in groundwater from industrial sources remains a concern. nih.gov
The potential for a chemical to adsorb to soil and sediment is often estimated using the octanol-water partition coefficient (Log K_ow) and the soil organic carbon-water (B12546825) partition coefficient (K_oc). A low Log K_ow value, such as the estimated 2.1 for the related compound cis-1-chloro-1-butene, indicates a low potential for bioaccumulation in fatty tissues of organisms and limited sorption to organic matter in soil. nih.govnih.gov This suggests that if this compound enters groundwater, it is likely to move with the water flow rather than being strongly retained by the soil matrix. itrcweb.org
This compound is a volatile compound, a characteristic indicated by its high vapor pressure. haz-map.comusgs.gov This property suggests a strong tendency for the chemical to transition from soil and water surfaces into the atmosphere. itrcweb.org The vapor pressure for this compound has been reported to be 66.4 mm Hg, confirming its volatile nature. haz-map.com This process of volatilization is a primary mechanism for its transport from terrestrial and aquatic environments to the atmosphere.
| Property | Value | Implication for Fate and Transport |
| Water Solubility | Insoluble guidechem.com | Limited transport in aqueous phase, but can still be a groundwater contaminant. |
| Vapor Pressure | 66.4 mm Hg haz-map.com | High potential for volatilization from surfaces into the atmosphere. |
| Log K_ow (related compounds) | ~2.1 (for cis-1-chloro-1-butene) nih.gov | Low potential for sorption to soil and sediment; likely to be mobile in groundwater. |
Biodegradation and Chemical Hydrolysis
Once in the environment, this compound is subject to both biological and chemical degradation processes that transform it into other substances.
The biodegradation of chlorinated alkenes, including butenes, is a recognized environmental attenuation process. While specific microbial pathways for this compound are not extensively detailed, studies on related chlorinated compounds provide insight. For instance, bacterial consortia have been shown to degrade chloro- and nitrophenols, indicating microbial capacity to metabolize chlorinated organic compounds. nih.govpsu.edu The degradation of chloroethene compounds can occur under various conditions, involving cometabolic pathways where microbes degrade the compound incidentally while utilizing other carbon sources. nih.gov Genes for enzymes like catechol-1,2-dioxygenase and catechol-2,3-dioxygenases are implicated in the breakdown of chlorinated aromatic compounds and could potentially be involved in the degradation of chlorinated alkenes. nih.govresearchgate.net
In the context of remediation, chemical degradation using granular iron has been studied for a mixture of chlorinated butenes and butadienes. nih.gov This process involves reductive dechlorination, where the chlorinated butenes are degraded into less harmful products. nih.gov The common intermediate in this process is 1,3-butadiene, which is then hydrogenated to a mixture of butane (B89635) isomers and n-butane. nih.gov
Chemical hydrolysis can be a significant degradation pathway for halogenated hydrocarbons in water. The hydrolysis of allylic chlorides, such as 3-chloro-1-butene (B1220285), is known to proceed via an SN1 mechanism, forming a stable carbocation intermediate that can then react with water to form alcohols. youtube.com This process can lead to a mixture of products; for example, the hydrolysis of 3-chloro-1-butene can yield both 3-buten-2-ol (B146109) and 2-buten-1-ol. youtube.com While specific hydrolysis data for this compound is sparse, similar pathways involving the formation of corresponding butenols can be anticipated.
In engineered systems, the degradation of chlorinated butenes can be rapid. In studies using granular iron columns, the three chlorinated butenes tested degraded much faster than chlorinated butadienes, with surface area normalized half-lives (t½') ranging from 1.6 to 5.2 minutes. nih.gov It is important to note that this is a chemical degradation process under specific remediation conditions and not a natural environmental hydrolysis half-life.
| Degradation Process | Key Intermediates/Products | Half-Life (in granular iron) |
| Reductive Dechlorination | 1,3-Butadiene nih.gov | 1.6 to 5.2 min m²/mL (for chlorinated butenes) nih.gov |
| Hydrolysis (Anticipated) | Butenols (e.g., 3-buten-1-ol) | Not available |
| Further Degradation | 1-Butene (B85601), cis-2-Butene, trans-2-Butene, n-Butane nih.gov | - |
Atmospheric Degradation Products and Their Environmental Implications
Due to its volatility, a significant portion of this compound released to the environment is expected to enter the atmosphere. nih.gov Its fate in the troposphere is primarily determined by reactions with photochemically generated radicals.
The primary atmospheric loss process for this compound is its reaction with the hydroxyl (OH) radical. researchgate.net The rate constant for this reaction at room temperature (298 ± 2 K) is (2.63 ± 0.96) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Based on this rate constant, the atmospheric lifetime of this compound with respect to reaction with OH radicals is estimated to be approximately 1.1 days, assuming an average OH concentration of 2 x 10⁶ molecules cm⁻³.
Other atmospheric oxidants also contribute to its degradation, although to a lesser extent under typical atmospheric conditions. These include reactions with ozone (O₃), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl). researchgate.net The reaction with chlorine atoms can become a significant loss process in coastal and marine boundary layer environments where Cl atom concentrations are higher. researchgate.net
The atmospheric degradation of this compound and other volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx) can lead to the formation of ground-level ozone, a major component of photochemical smog. researchgate.netfluorocarbons.org An estimation of the photochemical ozone creation potential (POCP) for this compound indicated that it has a large potential to form ozone. researchgate.net The degradation products can also include other harmful substances. nih.gov The reaction with OH radicals likely proceeds via addition to the double bond or H-atom abstraction, leading to the formation of chlorinated carbonyls and other oxygenated products. iaea.orgresearchgate.net These degradation products contribute to air pollution and can have negative impacts on human health and the environment. nih.goviaea.org
| Atmospheric Reactant | Rate Constant (298 K) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Environmental Implication |
| OH Radical | (2.63 ± 0.96) × 10⁻¹¹ researchgate.net | ~1.1 days (main loss process) researchgate.net | Formation of photochemical smog and secondary pollutants. researchgate.net |
| Ozone (O₃) | (3.96 ± 0.43) × 10⁻¹⁸ researchgate.net | ~7.3 days | Contributes to degradation, but slower than OH reaction. |
| Nitrate Radical (NO₃) | (4.48 ± 1.23) × 10⁻¹⁵ researchgate.net | ~6.4 hours (nighttime only) | Significant nighttime degradation pathway. |
| Cl Atom | (2.35 ± 0.90) × 10⁻¹⁰ researchgate.net | ~3.9 hours (in marine areas) | Important loss process in specific environments like coastal areas. researchgate.net |
Formation of Carbonyl and Halogenated Products
The atmospheric degradation of this compound is primarily initiated by its reaction with hydroxyl (OH) radicals, the atmosphere's primary daytime oxidant. nih.govresearchgate.netharvard.edu This reaction is expected to proceed via the addition of the OH radical to the double bond, forming a chloro-hydroxyalkyl radical intermediate. The subsequent reactions of this radical with molecular oxygen (O₂) lead to the formation of a peroxy radical.
While specific studies detailing the exact nature and yields of the final carbonyl and halogenated products from this compound degradation are not extensively available in the public domain, the general mechanism for the atmospheric oxidation of chlorinated alkenes suggests the likely formation of several types of compounds. acs.orgmit.edu The breakdown of the peroxy radical can lead to the formation of various smaller, oxygenated and halogenated molecules.
Based on the atmospheric degradation mechanisms of similar chloroalkenes, the anticipated carbonyl products from the oxidation of this compound could include:
Formaldehyde (CH₂O): A common product from the fragmentation of larger organic molecules in the atmosphere. noaa.gov
Chloroacetaldehyde (CH₂ClCHO): A halogenated aldehyde that retains the chlorine atom from the parent molecule.
Other smaller aldehydes and ketones resulting from various cleavage pathways of the carbon backbone.
The degradation process is also expected to yield other halogenated products. The initial reaction with the OH radical and subsequent steps can lead to the formation of various chlorinated intermediates and final products. noaa.govnih.gov The precise identity of these products is a subject that warrants further specific investigation.
It is important to note that the atmospheric chemistry of even structurally similar compounds can vary, leading to different product distributions. For instance, studies on the OH radical-initiated oxidation of other unsaturated organic compounds have shown the formation of a complex mixture of carbonyl compounds. nih.gov
Table 1: Plausible Carbonyl and Halogenated Degradation Products of this compound
| Product Type | Example Compound |
| Carbonyl | Formaldehyde |
| Chloroacetaldehyde | |
| Halogenated | Chloroacetaldehyde |
This table is based on general principles of atmospheric chemistry and requires specific experimental verification for this compound.
Contribution to Atmospheric Pollution
As a reactive volatile organic compound, this compound plays a role in atmospheric pollution, primarily through its contribution to the formation of ground-level ozone, a key component of photochemical smog. nih.govresearchgate.netbris.ac.ukbregroup.com The photochemical ozone creation potential (POCP) is a metric used to quantify the ability of a VOC to generate ozone in the troposphere. bregroup.comresearchgate.net
Studies have shown that this compound has a significant POCP, indicating a high potential to contribute to ozone formation. nih.govresearchgate.net This is largely due to its high reactivity with OH radicals, which initiates the chain of reactions leading to ozone production in the presence of nitrogen oxides (NOx) and sunlight. harvard.edu
The atmospheric lifetime of this compound is determined by the rates of its reactions with key atmospheric oxidants. The primary sink for this compound in the atmosphere is its reaction with the OH radical. nih.govresearchgate.net The rate constants for its reactions with various atmospheric oxidants have been determined, as shown in the table below.
Table 2: Experimentally Determined Rate Constants for the Reaction of this compound with Atmospheric Oxidants at 298 K
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH | (2.63 ± 0.96) × 10⁻¹¹ | nih.gov |
| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ | nih.gov |
| NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ | nih.gov |
| Cl | (2.35 ± 0.90) × 10⁻¹⁰ | nih.gov |
From these rate constants, it is evident that the reaction with the OH radical is the dominant loss process for this compound in most atmospheric conditions. nih.gov However, in specific environments with higher concentrations of chlorine atoms, such as coastal or marine boundary layers, the reaction with Cl can also be a significant removal pathway. nih.govresearchgate.net The degradation of this compound and the subsequent reactions of its products contribute to the complex chemical cycles in the atmosphere that influence air quality.
Spectroscopic and Computational Analysis in Research
Spectroscopic Characterization Techniques (Excluding Basic Identification)
Advanced spectroscopic studies focusing specifically on the detailed rotational and vibrational dynamics of 4-chloro-1-butene are not extensively available in publicly accessible research literature. While basic spectroscopic data such as routine infrared spectra are used for compound confirmation, in-depth analyses involving techniques like high-resolution Fourier transform microwave (FTMW) spectroscopy or detailed Raman scattering studies for conformational analysis of this compound are not prominently documented. researchgate.net
Research on analogous compounds, such as its isomer 3-chloro-1-butene (B1220285), has employed methods like gas-phase electron diffraction, vibrational spectroscopy (Infrared and Raman), and microwave spectroscopy to determine conformational compositions, rotational constants, and dipole moments. researchgate.net Such studies on related molecules highlight the potential of these techniques, though specific experimental data for this compound remains scarce in the context of advanced research applications.
Computational Chemistry and Molecular Modeling
Computational chemistry has emerged as a powerful tool for elucidating the properties of this compound at a molecular level. Theoretical models, particularly those based on Density Functional Theory (DFT), have been applied to investigate its electronic structure, stability, and reactivity.
Density Functional Theory has been a primary computational method for studying this compound. Researchers have employed various functionals and basis sets to calculate its molecular properties. For instance, in a study of butene derivatives, the B3LYP functional with a 6-311++G(d,p) basis set was used to optimize the geometry of this compound in the gas phase and to calculate its absolute electronic energy and dipole moment.
In another research endeavor focusing on the atmospheric chemistry of chloroalkenes, theoretical calculations were performed on this compound and its reactions. researchgate.net These studies utilized the BH&HLYP functional with the 6-311+G(d,p) basis set for geometry optimizations, as well as for calculating energies and harmonic vibrational frequencies of the stationary points on the potential energy surface. researchgate.net
Table 1: Calculated DFT Properties for this compound
| Computational Method | Property | Calculated Value |
|---|---|---|
| B3LYP/6-311++G(d,p) | Absolute Electronic Energy | -616.89316452 Hartrees |
| B3LYP/6-311++G(d,p) | Dipole Moment | 2.1428 Debye |
This table is interactive. Users can sort data by clicking on the column headers.
The prediction of chemical reactivity through molecular descriptors calculated via computational methods is a key area of modern chemical research. For this compound, global and local DFT reactivity descriptors have been calculated at the B3LYP/6-311++G(d,p) level of theory to evaluate its reactivity. These descriptors include ionization potential (IP), electron affinity (EA), molecular hardness (η), and electrophilicity (ω). Such parameters are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.netwiley.comnih.gov
Experimentally, the reactivity of this compound has been investigated in the context of atmospheric chemistry. The rate constants for its gas-phase reactions with key atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃), and chlorine atoms (Cl•) have been determined at room temperature (298 ± 2 K). nih.gov These kinetic studies show that the reaction with the hydroxyl radical is the primary atmospheric loss process for the compound. nih.gov
Table 2: Experimental Reaction Rate Constants for this compound (at 298 K)
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|
| O₃ | (3.96 ± 0.43) × 10⁻¹⁸ |
| •OH | (2.63 ± 0.96) × 10⁻¹¹ |
| •NO₃ | (4.48 ± 1.23) × 10⁻¹⁵ |
| Cl• | (2.35 ± 0.90) × 10⁻¹⁰ |
Data sourced from a study on the kinetics of atmospheric reactions. nih.gov
The theoretical investigation of reaction mechanisms involving this compound includes the analysis of transition states and the corresponding energy profiles. For its atmospheric reactions, conventional Transition State Theory (TST) has been used in conjunction with DFT calculations to better understand the reaction kinetics and mechanisms. researchgate.net This approach involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate, and calculating the energy barrier (activation energy) for the reaction.
For example, in the reaction with the hydroxyl radical, which is a crucial atmospheric degradation pathway, computational models can predict the structure of the transition state for the addition of the •OH to the double bond. researchgate.netresearchgate.net The energy difference between the reactants and the transition state determines the theoretical rate of the reaction. While the application of TST to the reactions of this compound has been mentioned, detailed energy profile diagrams and specific energetic data for its transition states from dedicated research publications are not widely available.
Q & A
Basic: How can 4-chloro-1-butene be identified and characterized in the laboratory?
Answer:
this compound (C₄H₇Cl) is identified via its molecular weight (90.55 g/mol), boiling point (73°C), density (0.896 g/cm³), and refractive index (1.4192) . Characterization methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and structural confirmation using fragmentation patterns.
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals vinyl proton signals (δ ~5.0–5.8 ppm) and allylic chlorine coupling .
- Infrared Spectroscopy (IR): C-Cl stretching vibrations appear near 550–650 cm⁻¹.
- Thermodynamic Databases: Cross-reference with NIST Standard Reference Data for validation .
Basic: What safety precautions are necessary when handling this compound?
Answer:
this compound is a flammable liquid (flash point: -12°C) and irritant. Key precautions:
- Ventilation: Use fume hoods to avoid inhalation of toxic Cl⁻ fumes released during decomposition .
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-resistant lab coats .
- Storage: Keep in airtight containers away from heat/ignition sources. Toxicity LD₅₀ (oral, mice) = 515 mg/kg .
Advanced: Why does this compound exhibit lower reactivity in SN2 substitutions compared to other isomeric chlorides?
Answer:
The reactivity in SN2 mechanisms depends on steric hindrance and transition-state geometry. This compound, a primary chloride, still shows reduced reactivity due to:
- Allylic Stabilization: The adjacent double bond delocalizes electron density, stabilizing the leaving group and disfavoring backside attack .
- Comparative Kinetics: 1-Chloro-2-butene (allylic chloride) undergoes faster SN2 due to partial double-bond character, while this compound requires higher activation energy .
Methodological Insight: Reactivity can be quantified using kinetic studies (e.g., competition experiments with NaI in acetone) .
Advanced: What experimental methods are used to determine the thermodynamic properties of this compound?
Answer:
- Vapor Pressure Measurements: Employ static or dynamic methods (e.g., ebulliometry) at 25°C (127 mmHg reported) .
- Calorimetry: Differential Scanning Calorimetry (DSC) measures enthalpy of vaporization and phase transitions.
- Data Validation: Cross-check with NIST Chemistry WebBook and CRC Handbook to resolve discrepancies (e.g., density variations due to isomer purity) .
Advanced: How can computational methods predict the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT): Becke’s hybrid functional (B3LYP) calculates bond dissociation energies and charge distribution, revealing electron-withdrawing effects of Cl .
- Correlation-Energy Functionals: Lee-Yang-Parr (LYP) functionals model electron correlation in the C-Cl bond, aiding reaction pathway simulations .
- Transition-State Modeling: Software like Gaussian or ORCA predicts activation barriers for substitution/elimination reactions .
Advanced: What synthetic routes utilize this compound as a precursor?
Answer:
- Grignard Reagent Synthesis: React with magnesium to form a butenyl Grignard reagent, used in ketone synthesis (e.g., 2-methyl-2,7-octadecen-4-one) .
- Hydrochlorination: Catalytic Co systems convert 4-phenyl-1-butene to (3-chlorobutyl)benzene, demonstrating halogenation versatility .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to synthesize functionalized alkenes .
Advanced: How should researchers address contradictions in reported reactivity or properties of this compound?
Answer:
- Source Evaluation: Prioritize data from authoritative databases (NIST, CRC) over non-peer-reviewed platforms .
- Experimental Replication: Conduct kinetic or thermodynamic assays under standardized conditions (e.g., solvent purity, temperature control) .
- Statistical Analysis: Use Bland-Altman plots or t-tests to assess significance of discrepancies in reported values (e.g., boiling point variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
